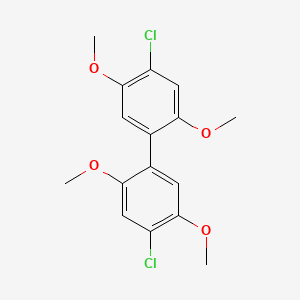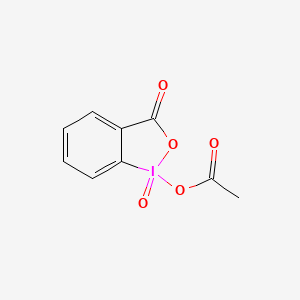
2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine is an organic compound characterized by its unique structure, which includes ethynyl groups attached to a benzene ring and octyl chains on the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dibromo-1,4-diaminobenzene and terminal alkynes.
Reaction Conditions: The reaction is carried out under palladium-catalyzed Sonogashira coupling conditions, which include a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine undergoes several types of chemical reactions:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form the corresponding dihydro derivative.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine has several scientific research applications:
Materials Science: Used in the synthesis of conductive polymers and organic semiconductors.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Biological Research: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Industrial Applications: Utilized in the production of advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine involves its interaction with molecular targets through its ethynyl and octyl groups. These interactions can lead to the formation of π-conjugated systems, which are crucial for its electronic properties. The compound can also participate in various chemical reactions that modify its structure and functionality.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diethynylbenzene: A simpler analog with only ethynyl groups attached to the benzene ring.
N,N’-Di-2-butyl-1,4-phenylenediamine: An aromatic amine with butyl groups on the nitrogen atoms.
4,4’-Diethynyl-1,1’-biphenyl: A biphenyl derivative with ethynyl groups.
Uniqueness
2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine is unique due to the presence of both ethynyl and long octyl chains, which impart distinct electronic and steric properties. This combination makes it particularly suitable for applications in organic electronics and materials science.
Propiedades
Número CAS |
159452-53-6 |
|---|---|
Fórmula molecular |
C42H72N2 |
Peso molecular |
605.0 g/mol |
Nombre IUPAC |
2,5-diethynyl-1-N,1-N,4-N,4-N-tetraoctylbenzene-1,4-diamine |
InChI |
InChI=1S/C42H72N2/c1-7-13-17-21-25-29-33-43(34-30-26-22-18-14-8-2)41-37-40(12-6)42(38-39(41)11-5)44(35-31-27-23-19-15-9-3)36-32-28-24-20-16-10-4/h5-6,37-38H,7-10,13-36H2,1-4H3 |
Clave InChI |
VMFPKULGUBBDHI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(CCCCCCCC)C1=CC(=C(C=C1C#C)N(CCCCCCCC)CCCCCCCC)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



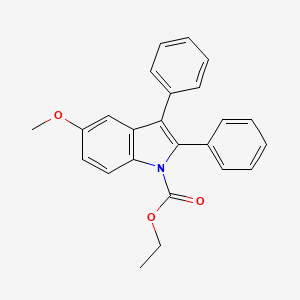



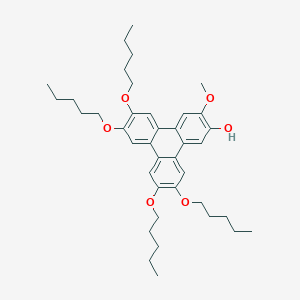

![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)
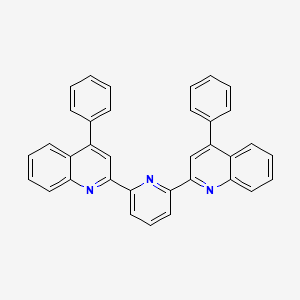

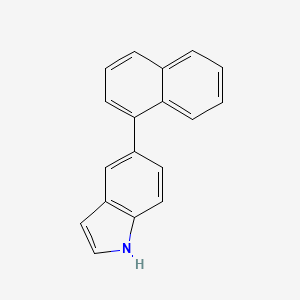
![2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14278245.png)
